molecular formula C6H11Cl B12815431 5-Chloro-2-methylpent-2-ene

5-Chloro-2-methylpent-2-ene

Cat. No.: B12815431
M. Wt: 118.60 g/mol
InChI Key: LTXYCVUUSVVORL-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpent-2-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 2-methylpent-2-ene, featuring a chlorine atom attached to the fifth carbon of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylpent-2-ene can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-2-ene. This reaction typically occurs under controlled conditions using chlorine gas (Cl2) in the presence of a catalyst or under UV light to facilitate the addition of the chlorine atom to the desired position on the pentene chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where 2-methylpent-2-ene is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.

    Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted alkenes.

    Addition: Formation of dihalides or haloalkanes.

    Elimination: Formation of alkenes or alkynes.

Scientific Research Applications

5-Chloro-2-methylpent-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for various chemical transformations and reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpent-2-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond serves as a reactive site for electrophiles to add across the carbon-carbon bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpent-2-ene: The parent compound without the chlorine substitution.

    5-Bromo-2-methylpent-2-ene: A brominated analogue with similar reactivity but different halogen properties.

    2-Chloro-2-methylpentane: A chlorinated compound with the chlorine atom on a different carbon.

Uniqueness

5-Chloro-2-methylpent-2-ene is unique due to the specific position of the chlorine atom and the presence of the double bond, which imparts distinct reactivity and chemical properties. Its ability to undergo various substitution, addition, and elimination reactions makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

5-chloro-2-methylpent-2-ene

InChI

InChI=1S/C6H11Cl/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3

InChI Key

LTXYCVUUSVVORL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCl)C

Origin of Product

United States

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